molecular formula C12H14N2O3 B15182337 3-(p-Aminophenethyl)-5-methyloxazolidine-2,4-dione CAS No. 91567-63-4

3-(p-Aminophenethyl)-5-methyloxazolidine-2,4-dione

Cat. No.: B15182337
CAS No.: 91567-63-4
M. Wt: 234.25 g/mol
InChI Key: CXFTUDNPVWUFGC-UHFFFAOYSA-N
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Description

3-(p-Aminophenethyl)-5-methyloxazolidine-2,4-dione is a chemical compound that belongs to the class of oxazolidinediones This compound is characterized by the presence of an oxazolidine ring fused with a dione structure, along with a p-aminophenethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(p-Aminophenethyl)-5-methyloxazolidine-2,4-dione typically involves the reaction of p-aminophenethylamine with a suitable oxazolidinedione precursor. One common method involves the condensation of p-aminophenethylamine with 5-methyl-2,4-dioxooxazolidine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in high purity. The use of green chemistry principles, such as solvent recycling and waste minimization, is often employed to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-(p-Aminophenethyl)-5-methyloxazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxazolidinedione ring to more reduced forms, such as oxazolidines.

    Substitution: The amino group in the p-aminophenethyl moiety can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

3-(p-Aminophenethyl)-5-methyloxazolidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(p-Aminophenethyl)-5-methyloxazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways .

Comparison with Similar Compounds

    Anileridine: An analog of pethidine with a p-aminophenethyl group.

    Leritine: A synthetic opioid with a similar phenylpiperidine structure.

Comparison: 3-(p-Aminophenethyl)-5-methyloxazolidine-2,4-dione is unique due to its oxazolidinedione ring, which imparts distinct chemical properties compared to other similar compounds. While anileridine and leritine are primarily used for their analgesic properties, this compound is explored for a broader range of applications, including antimicrobial and anticancer research .

Properties

CAS No.

91567-63-4

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

3-[2-(4-aminophenyl)ethyl]-5-methyl-1,3-oxazolidine-2,4-dione

InChI

InChI=1S/C12H14N2O3/c1-8-11(15)14(12(16)17-8)7-6-9-2-4-10(13)5-3-9/h2-5,8H,6-7,13H2,1H3

InChI Key

CXFTUDNPVWUFGC-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(C(=O)O1)CCC2=CC=C(C=C2)N

Origin of Product

United States

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